molecular formula C27H26ClN3O B15098595 9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]

9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]

Cat. No.: B15098595
M. Wt: 444.0 g/mol
InChI Key: RAQSTIMHJILCDJ-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] typically involves multi-step organic reactions. One common approach includes the formation of the spiro structure through cyclization reactions. The starting materials often include substituted benzyl halides and chlorophenyl derivatives, which undergo nucleophilic substitution and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve in vitro and in vivo assays to evaluate the compound’s efficacy and mechanism of action .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments .

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows for unique binding interactions, which can result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-chloro-2-(4-chlorophenyl)-1’-isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] is unique due to its specific substitution pattern and spiro structure.

Properties

Molecular Formula

C27H26ClN3O

Molecular Weight

444.0 g/mol

IUPAC Name

1'-benzyl-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C27H26ClN3O/c28-22-12-10-21(11-13-22)24-18-25-23-8-4-5-9-26(23)32-27(31(25)29-24)14-16-30(17-15-27)19-20-6-2-1-3-7-20/h1-13,25H,14-19H2

InChI Key

RAQSTIMHJILCDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2)CC6=CC=CC=C6

Origin of Product

United States

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